Benzene water
Description
Solubility Characteristics and Phase Behavior
Benzene exhibits limited solubility in water due to its nonpolar aromatic structure, with solubility values increasing modestly with temperature. At 0°C, benzene's solubility in pure water is 1.53 g/L, rising to 1.81 g/L at 9°C and stabilizing near 1.79 g/L at 15°C. In seawater (salinity 34.42 g/kg), solubility decreases to 0.127–0.135 g/100 g solution at 298 K due to the salting-out effect described by the Setschenow equation:
$$
\log \left( \frac{S0}{S} \right) = Ks \cdot I
$$
where $$ S0 $$ and $$ S $$ are solubilities in pure and saline water, $$ Ks $$ is the Setschenow constant (0.175–0.1836 L/mol for benzene), and $$ I $$ is ionic strength.
Table 1: Benzene Solubility in Aqueous Systems
| Temperature (°C) | Solubility in Pure Water (g/L) | Solubility in Seawater (g/100 g) |
|---|---|---|
| 0 | 1.53 | 0.127 |
| 15 | 1.79 | 0.132 |
| 25 | 1.80 | 0.135 |
Phase separation occurs abruptly at solubility limits, forming distinct benzene-rich and aqueous phases. This behavior complicates remediation efforts in oil spills, where benzene persists as both dissolved and free-phase contaminants.
Temperature-Dependent Partitioning Dynamics
Benzene's partitioning between water and air or organic phases follows Arrhenius-type relationships. The EPA's temperature-dependent solubility model for benzene uses linear interpolation between experimental data points:
$$
S(T) = S{T1} + \left( \frac{T - T1}{T2 - T1} \right) (S{T2} - S{T_1}})
$$
where $$ S(T) $$ is solubility at temperature $$ T $$, and $$ T1 $$, $$ T2 $$ are reference temperatures. From 0°C to 40°C, benzene's aqueous solubility increases by approximately 0.5% per degree.
In contrast, Henry's Law constant ($$ K_H $$) decreases with temperature, enhancing volatility at higher temperatures. For benzene at 298 K:
$$
K_H = 0.18 \, \text{mol/(kg·bar)} \quad \text{}
$$
Temperature dependence is quantified as:
$$
\frac{d(\ln K_H)}{d(1/T)} = 3800 \, \text{K} \quad \text{}
$$
indicating a 12% decrease in $$ K_H $$ per 10 K temperature increase.
Volatility and Henry’s Law Constants in Aqueous Solutions
Henry's Law governs benzene's air-water partitioning:
$$
P = K_H \cdot x
$$
where $$ P $$ is partial pressure (bar) and $$ x $$ is aqueous-phase mole fraction. Regulatory limits leverage this relationship—for example, the EPA's maximum contaminant level (MCL) of 0.005 mg/L in drinking water corresponds to a vapor pressure of $$ 3.2 \times 10^{-5} \, \text{bar} $$ at 25°C.
Table 2: Experimentally Determined Henry's Law Constants
| Temperature (K) | $$ K_H $$ (mol/(kg·bar)) | Method | Source |
|---|---|---|---|
| 298 | 0.18 | Gas stripping | Mackay et al. |
| 298 | 0.17 | Headspace GC | Bohon et al. |
| 293 | 0.19 | EPICS | Fischer et al. |
Discrepancies in reported $$ KH $$ values (0.16–0.22 mol/(kg·bar)) arise from methodological differences in measuring vapor-liquid equilibrium. The 2016 IUPAC evaluation recommends $$ KH = 0.18 \pm 0.02 \, \text{mol/(kg·bar)} $$ for risk assessments.
Properties
CAS No. |
50412-08-3 |
|---|---|
Molecular Formula |
C6H8O |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
benzene;hydrate |
InChI |
InChI=1S/C6H6.H2O/c1-2-4-6-5-3-1;/h1-6H;1H2 |
InChI Key |
VEFXTGTZJOWDOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC=C1.O |
Origin of Product |
United States |
Scientific Research Applications
Environmental Applications
Contamination Studies
Benzene is a known environmental contaminant, particularly in groundwater and drinking water sources. Research has focused on the diffusion and partitioning behavior of benzene in contaminated water to understand its environmental impact better. For example, a study provided diffusion and partitioning data for benzene in various polyethylene pipes, highlighting the polymer/water partition coefficient which is crucial for assessing contamination levels in drinking water systems .
Water Treatment Solutions
Recent advancements have been made in the treatment of benzene-contaminated water. A study conducted by Scientific Sanitation Solutions demonstrated the effectiveness of flocculants in reducing benzene levels from 570 µg/l to below 2 µg/l, achieving a remarkable 99.65% reduction . This innovative approach not only addresses benzene contamination but also provides a model for treating other volatile organic compounds.
Chemical Research
Benzene-Water Interactions
Research into the interactions between solid benzene and water has revealed significant insights into intermolecular forces. Studies using vacuum ultraviolet spectroscopy have shown evidence of non-wetting behavior and hydrogen-bonding-like interactions between benzene and water molecules . These findings have implications for understanding photochemical processes in astrochemical environments and may inform future research on similar compounds.
Synthetic Chemistry
Benzene is widely used as a precursor in synthetic chemistry. Its ability to form various derivatives makes it essential for producing chemicals such as ethylbenzene, which is a precursor to styrene used in plastics . The unique properties of benzene water can facilitate reactions that require specific solvent conditions or concentrations.
Industrial Applications
Solvent Use
Benzene is commonly employed as a solvent in numerous industrial processes due to its effective solvating properties. It is utilized in the production of plastics, synthetic fibers, rubber, dyes, resins, detergents, and drugs . The use of this compound can enhance the solubility of certain compounds during manufacturing processes.
Fuel Additive
Due to its high octane number, benzene has been used as an additive in gasoline to improve combustion efficiency . The formulation of this compound could potentially be explored as a novel fuel additive or component in fuel formulations.
Health Implications
While benzene has numerous applications, it is essential to consider the health risks associated with exposure. Benzene is classified as a carcinogen, with potential health effects including headaches, dizziness, and long-term effects such as leukemia . Therefore, understanding the behavior of benzene in aqueous solutions is critical for developing safe handling practices and regulatory measures.
Summary Table: Key Applications of this compound
Chemical Reactions Analysis
Oxidation in Supercritical Water
Benzene undergoes oxidative degradation in supercritical water (SCW) at temperatures exceeding 400°C and pressures >221 bar. Key findings include:
-
Primary Products : CO₂ dominates carbon products (60–80% yield) under stoichiometric oxygen conditions . Minor products include CO, C₂H₂, and phenol .
-
Kinetics :
-
Benzene conversion accelerates with higher oxygen ratios (e.g., 50% conversion at 813 K, 246 bar, 7 s residence time) .
-
Rate-determining steps involve hydroxyl radical (·OH) attack on benzene, forming phenyl radicals (C₆H₅·) .
-
Subsequent reactions of phenylperoxy radicals (C₆H₅OO·) include decomposition to cyclopentadienyl (C₅H₅·) + CO₂ or p-benzoquinone (C₆H₄O₂) .
-
Table 1: Benzene SCWO Products (813 K, 246 bar)
| Product | Yield (% Carbon) | Conditions |
|---|---|---|
| CO₂ | 70–85 | Excess O₂, 7 s |
| CO | 10–15 | Excess O₂, 7 s |
| C₂H₂ | 3–5 | Excess O₂, 7 s |
Environmental Degradation Pathways
Benzene interacts with water in natural systems through:
-
Volatilization : Half-life of ~2.7 hours in a model river (1 m depth, 3 m/s wind) .
-
Biodegradation :
-
Photodegradation : Half-life of 17 days via ·OH radical attack in sunlight .
Solubility and Phase Behavior
Benzene’s limited water solubility governs its environmental partitioning:
-
Henry’s Law Constant : 570 Pa·m³/mol (20–25°C), indicating moderate volatility .
-
High-Temperature Behavior :
Table 2: Benzene-Water Solubility Data
| Temperature (°C) | Solubility (mg/L) | Source |
|---|---|---|
| 25 | 1,650–1,740 | |
| 26 | 1,731 |
Molecular Interactions and Clustering
Computational studies reveal:
-
Hydrogen Bonding : Water forms weak hydrogen bonds (binding energy: −2.9 to −3.9 kcal/mol) with benzene’s π-electrons .
-
Cluster Stability :
Industrial and Biological Implications
Comparison with Similar Compounds
Comparison with Similar Compounds: BTEX Group
Benzene is part of the BTEX group (benzene, toluene, ethylbenzene, xylene), which share structural similarities but differ in solubility, volatility, and environmental persistence. Key comparative data are summarized below:
Key Findings:
Solubility : Benzene is the most water-soluble BTEX compound due to its smaller molecular size and lower hydrophobicity. Ethylbenzene and xylenes are less soluble, favoring adsorption onto organic particles .
Environmental Partitioning : In groundwater, benzene and toluene partition preferentially into the aqueous phase (Cw > Cs > Ca), while ethylbenzene and xylenes concentrate in the solid phase (Cs > Cw > Ca) due to higher KOW values .
Volatilization : Benzene’s lower molecular weight (78 g/mol) enables faster volatilization compared to heavier BTEX compounds .
Structural and Spectroscopic Insights
- Cluster Formation: Infrared spectroscopy reveals benzene forms surface-bound clusters with water (C₆H₆-(H₂O)ₙ). For n = 1–5, benzene resides on the surface of cyclic water clusters. Larger clusters (n ≥ 6) adopt noncyclic structures, altering O–H stretching patterns .
- Spectroscopic Techniques : VUV spectroscopy is preferred over IR for studying benzene-water interactions due to benzene’s higher electronic absorption cross-section (10× stronger than water) .
Environmental Behavior and Extraction
- Adsorption in Environmental Matrices: Benzene adsorption onto CNTs@PhSO₃H nanocomposites is pH-dependent, with optimal extraction efficiency at pH 5.5–7.5 .
- Thermodynamic Equilibrium : Benzene distributes between liquid and gas phases in environmental systems, influenced by adsorption on solids and liquid-vapor equilibrium .
- Fire Contamination : Post-fire water samples show benzene concentrations exceeding regulatory limits by orders of magnitude (e.g., 3,000–10,000× higher than drinking water standards), surpassing other BTEX compounds .
Health and Regulatory Considerations
Benzene is a known human carcinogen linked to leukemia and blood disorders. Its high toxicity drives stricter regulatory limits (5 μg/L in drinking water) compared to other BTEX compounds .
Preparation Methods
Mechanical Emulsification
Oil-in-water (o/w) emulsions are prepared using high-shear mixing devices such as magnetic stirrers or homogenizers. In a typical procedure, benzene is dispersed into water at a phase ratio of 1:4 (v/v), with agitation speeds exceeding 1,000 rpm to achieve droplet sizes of 10–50 μm. Stabilizers like surfactants are often omitted in studies focusing on demulsification mechanisms, allowing researchers to isolate the effects of external fields or chemical agents.
Table 1: Emulsion Preparation Parameters
| Parameter | Value/Range |
|---|---|
| Phase Ratio (Benzene:Water) | 1:4 (v/v) |
| Agitation Speed | 1,000–2,500 rpm |
| Droplet Size | 10–50 μm |
| Stabilizers | None (for model systems) |
Separation Techniques for Benzene-Water Systems
Electric Field-Induced Demulsification
Applying a non-uniform alternating current (AC) electric field induces rapid coalescence of benzene droplets in o/w emulsions. The electric field (1–5 kV/cm) redistributes surface charges on benzene droplets, reducing the energy barrier for coalescence. At 3 kV/cm, 92% benzene separation is achieved within 30 seconds. This method is energy-efficient compared to thermal processes and avoids chemical contamination.
Mechanism:
Crystallization-Based Azeotrope Separation
Chlorinated boronic ester adducts enable quantitative benzene separation from azeotropic mixtures (e.g., benzene/acetonitrile/methanol). The adduct’s crystalline lattice confines benzene via and interactions, achieving >99% purity in a single crystallization step. This method reduces energy consumption by 40% compared to distillation.
Table 2: Performance of Crystallization Method
| Parameter | Value |
|---|---|
| Azeotropic Composition | 1:1:1 (v/v) |
| Crystallization Time | 2–4 hours |
| Benzene Purity | >99% |
| Energy Savings | 40% vs. distillation |
Industrial Context and Scalability
Catalytic Dehydrogenation Byproducts
In ethylbenzene dehydrogenation plants, benzene-water mixtures form as side streams. These are treated via multistage separation:
Q & A
Q. How should contradictory solubility or adsorption data be reported in publications?
- Answer : Disclose methodological details (e.g., equilibrium time, sampling technique) and compare results with literature values. For solubility conflicts, provide enthalpy correlations (e.g., ΔH for benzene dissolution in water = 10–12 kJ/mol) . In adsorption studies, report R² values for model fits and raw data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
